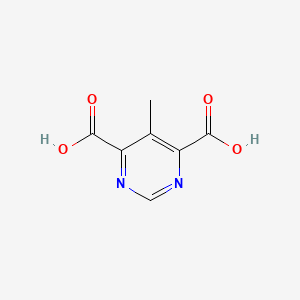

5-Methylpyrimidine-4,6-dicarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methylpyrimidine-4,6-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-3-4(6(10)11)8-2-9-5(3)7(12)13/h2H,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLNPSXGIDFHPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Methylpyrimidine 4,6 Dicarboxylic Acid

Established Synthetic Routes to 5-Methylpyrimidine-4,6-dicarboxylic Acid and its Derivatives

Traditional synthetic approaches provide robust and reliable methods for accessing the title compound and its precursors. These methods often rely on the functionalization of readily available starting materials.

A primary and straightforward route to this compound involves the oxidation of a corresponding dialkyl-substituted pyrimidine (B1678525) precursor, such as 4,6-dimethyl-5-methylpyrimidine. Strong oxidizing agents are employed to convert the alkyl groups at the 4 and 6 positions into carboxylic acid functionalities.

Potassium permanganate (B83412) (KMnO₄) is a powerful and commonly used oxidant for this type of transformation. libretexts.orgpatsnap.com The reaction typically involves treating the alkyl-substituted pyrimidine with KMnO₄ under aqueous conditions. The reaction's efficiency can be influenced by factors such as pH and temperature. patsnap.com For instance, the oxidation of alkyl side chains on aromatic rings to form carboxylic acids is a well-established reaction. libretexts.org This process proceeds until carboxylic acids are formed, demonstrating an exhaustive oxidation of the alkyl groups. libretexts.org The mechanism involves the manganese atom, in its high +7 oxidation state, being reduced as it oxidizes the organic substrate. patsnap.com

Table 1: Conditions for Oxidation of Alkylarenes to Carboxylic Acids This table presents generalized conditions for the oxidation of alkyl side chains on aromatic rings, which is analogous to the synthesis of this compound from its dialkyl precursor.

| Oxidizing Agent | Substrate | Solvent | Conditions | Product |

| Potassium Permanganate (KMnO₄) | Alkyl-substituted Pyrimidine | Water/Pyridine (B92270) | Heat, Basic or Acidic | Pyrimidine Carboxylic Acid |

| Nitric Acid (HNO₃) | Alkylarene | Water | High Temperature, Pressure | Aromatic Carboxylic Acid |

| Chromium Trioxide (CrO₃) | Toluene | Acetic Acid/Water | Heat | Benzoic Acid |

An alternative to post-synthesis modification is the construction of the pyrimidine ring with the desired dicarboxylate functionality already incorporated. This approach, often referred to as ring synthesis or cyclization, is one of the most versatile methods for preparing pyrimidine derivatives. bu.edu.egmdpi.com

The most common strategy involves the condensation of a three-carbon (C-C-C) component with a compound containing an N-C-N fragment, such as an amidine, urea, or guanidine. bu.edu.eg To synthesize this compound, the three-carbon component must contain two carboxyl groups (or their ester precursors) and a methyl group at the central carbon. For example, the condensation of diethyl 2-methyl-3-oxosuccinate with a suitable amidine hydrochloride in the presence of a base would yield a dihydropyrimidine (B8664642) derivative, which can then be aromatized to the desired pyrimidine.

Multicomponent reactions, which involve combining three or more reactants in a single step, offer an efficient pathway to highly functionalized pyrimidines. mdpi.com The Biginelli reaction and its variations, for instance, can be adapted to produce pyrimidine cores with diverse functionalities. rsc.org

Table 2: Building Blocks for Pyrimidine Ring Synthesis via Cyclization

| C-C-C Component | N-C-N Component | Resulting Pyrimidine Functionality |

| Diethyl malonate | Urea | Barbituric acid (2,4,6-trihydroxypyrimidine) |

| Ethyl acetoacetate | Thiourea | 4-Methyl-2-thioxo-pyrimidin-6-ol |

| Diethyl 2-methyl-3-oxosuccinate | Formamidine | Diethyl 5-methylpyrimidine-4,6-dicarboxylate |

| Malononitrile | Guanidine | 2,4-Diaminopyrimidine-5-carbonitrile |

Synthesizing the target compound can also be achieved by introducing the necessary functional groups onto a pre-formed pyrimidine ring. This involves distinct alkylation and carboxylation steps.

Alkylation, specifically the introduction of a methyl group at the C5 position, can be achieved through various electrophilic substitution reactions. growingscience.com However, due to the electron-deficient nature of the pyrimidine ring, direct Friedel-Crafts type alkylations are generally not feasible. More effective methods may involve organometallic reagents or radical-based approaches.

Carboxylation at the C4 and C6 positions of a 5-methylpyrimidine (B16526) core presents a significant challenge. One potential route involves the conversion of existing functional groups, such as chloro or amino groups, into carboxylic acids. This can be accomplished through multi-step sequences, for example, via cyanation followed by hydrolysis of the resulting nitrile groups. Another strategy is directed ortho-metalation, where a directing group on the pyrimidine ring facilitates deprotonation at an adjacent position, followed by quenching the resulting organometallic intermediate with carbon dioxide.

Emerging Synthetic Approaches for Functionalized this compound Analogues

Modern synthetic chemistry has introduced more sophisticated and efficient methods for creating functionalized pyrimidines, offering improved control over substitution patterns and access to a wider range of analogues.

The ability to selectively introduce functional groups at specific positions on the pyrimidine ring is crucial for drug discovery and materials science. Regioselective synthesis techniques allow for the precise construction of complex pyrimidine carboxylic acid esters, which are direct precursors to the corresponding acids.

One reported method for achieving regioselectivity is through the careful choice of reaction conditions and reagents. nih.gov For example, in the synthesis of disubstituted pyridopyrimidines, the regioselectivity of thiol or thiolate addition was found to be dependent on the solvent and base used, enabling selective activation of either the C2 or C8 position for further reactions. nih.gov Another approach describes a high-yielding, direct synthesis of 2-substituted pyrimidine-5-carboxylic esters by reacting the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts, a method that avoids substitution at the 4-position. organic-chemistry.org These strategies highlight how precise control over reaction parameters can direct functionalization, providing access to specific isomers that might be difficult to obtain through classical methods.

Table 3: Comparison of Regioselective Synthesis Strategies

| Method | Key Feature | Target Position(s) | Advantage | Reference |

| Condition-Dependent SNAr | Solvent and base control selectivity of nucleophilic attack. | C2 or C8 on a pyridopyrimidine core | Allows selective functionalization of two different positions. | nih.gov |

| Cyclocondensation with specific synthons | Use of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol sodium salt. | C5 (with no C4 substitution) | High-yielding, direct route to 2,5-disubstituted pyrimidines. | organic-chemistry.org |

| Metal-Catalyzed Cross-Coupling | Orthogonal reactivity of different leaving groups (e.g., chloride vs. sulfanyl). | C2 and C8 | Enables sequential and selective introduction of different substituents. | nih.gov |

Homolytic reactions, particularly the Minisci reaction, have emerged as powerful tools for the C-H functionalization of electron-deficient heterocycles like pyrimidine. wikipedia.org This reaction involves the addition of a nucleophilic carbon-centered radical to the protonated heterocyclic ring. wikipedia.org It offers a significant advantage over traditional methods as it allows for the direct formation of C-C bonds on an unactivated C-H position, avoiding the need for pre-functionalization. wikipedia.org

A notable application is the Minisci-type alkoxycarbonylation, which can be used to introduce ester functionalities onto the pyrimidine core. ucla.edu For instance, the reaction of 5-halopyrimidines with an alkoxycarbonyl radical can produce 5-halopyrimidine-4-carboxylic acid esters with high regioselectivity. ucla.edu This radical-based approach proved to be a practical alternative to more conventional multi-step syntheses. ucla.edu While the Minisci reaction is highly effective, controlling regioselectivity can be a challenge, as multiple C-H positions on the pyrimidine ring are susceptible to radical attack. However, factors such as the steric and electronic properties of both the pyrimidine substrate and the incoming radical can influence the site of substitution. ucla.eduacs.org

Table 4: Examples of Minisci-Type Reactions on Pyrimidine Derivatives

| Pyrimidine Substrate | Radical Source | Reaction Type | Product | Key Finding | Reference |

| 5-Bromopyrimidine | Ethyl Pyruvate / H₂O₂ | Alkoxycarbonylation | Ethyl 5-bromopyrimidine-4-carboxylate | Highly regioselective for the C4 position. | ucla.edu |

| Pyrimidine | Alkyl Halides / Mg | C-H Alkylation | 4-Alkylpyrimidines | Excellent regioselectivity under mild, mechanochemical conditions. | acs.org |

| 5-Methylpyrimidine | Ethyl Pyruvate / (NH₄)₂S₂O₈ | Ethoxycarbonylation | Mixture of 2- and 4-substituted products | Moderate regioselectivity (2:1 ratio of 2- vs. 4-substitution). | ucla.edu |

| Pyridine | Pivalic Acid / AgNO₃ | Alkylation | 2-tert-Butylpyridine | Classic example demonstrating alkylation of an N-heterocycle. | wikipedia.org |

Reactivity Profiles and Derivatization of this compound

The chemical behavior of this compound is characterized by the interplay between the electron-deficient pyrimidine ring and the two carboxylic acid functional groups at the C4 and C6 positions. The pyrimidine ring's electron-withdrawing nature influences the reactivity of the carboxyl groups, while these groups, in turn, can be converted into a variety of derivatives, serving as key intermediates in the synthesis of more complex molecules. wikipedia.orgbhu.ac.in

The carboxylic acid groups of this compound are amenable to standard transformations such as esterification and amidation to yield the corresponding esters and amides. These reactions are fundamental in medicinal chemistry for modifying a molecule's physicochemical properties, such as solubility and lipophilicity. lookchemmall.comnih.gov

Esterification: The conversion of the dicarboxylic acid to its corresponding diester can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), is a common approach. masterorganicchemistry.com The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com Given the presence of two carboxylic acid groups in this compound, controlling the stoichiometry of the alcohol and reaction conditions can potentially allow for the synthesis of both mono- and di-esters. Another effective method for esterification, particularly for sensitive substrates, is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method avoids the harsh acidic conditions of the Fischer esterification.

Amidation: The formation of amides from this compound involves the reaction of the carboxylic acid groups with primary or secondary amines. Direct reaction is typically not efficient and requires activation of the carboxylic acid. lookchemmall.com This is often accomplished by converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride, or by using peptide coupling agents. lookchemmall.comsemanticscholar.org Common coupling agents include carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or uronium salts (e.g., BOP, HBTU). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. researchgate.net Niobium(V) oxide (Nb2O5) has also been shown to be an effective Lewis acid catalyst for the direct synthesis of diamides from dicarboxylic acids and amines. nih.gov

The following table summarizes common reagents and conditions for these transformations.

| Transformation | Reagent/Catalyst | Typical Conditions | Product |

| Esterification | Alcohol (e.g., Methanol, Ethanol) / H₂SO₄ | Reflux | Di-ester |

| Alcohol / DCC / DMAP | Room Temperature | Di-ester | |

| Amidation | Amine / SOCl₂ then Amine | 0 °C to Room Temperature | Di-amide |

| Amine / EDC / HOBt | Room Temperature | Di-amide | |

| Amine / Nb₂O₅ | High Temperature | Di-amide |

Decarboxylation is a chemical reaction that results in the removal of a carboxyl group and the release of carbon dioxide (CO₂). wikipedia.org The ease of decarboxylation of heteroaromatic carboxylic acids is highly dependent on the position of the carboxyl group and the stability of the resulting carbanion intermediate. sci-hub.se For pyrimidine dicarboxylic acids, the electron-deficient nature of the ring can facilitate decarboxylation, particularly when the carboxyl group is positioned at C4 or C6.

The mechanism of decarboxylation for pyrimidine carboxylic acids can proceed through several pathways. In many cases, especially for acids with electron-withdrawing groups or adjacent heteroatoms, the reaction can occur via a zwitterionic intermediate. nih.gov The nitrogen atom in the pyrimidine ring can stabilize the negative charge that develops on the ring as the C-C bond to the carboxyl group breaks. sci-hub.senih.gov Thermal decarboxylation is a common method, where heating the compound, sometimes in the presence of a catalyst or in a high-boiling solvent, induces the loss of CO₂. wikipedia.org

For dicarboxylic acids like this compound, selective mono-decarboxylation can be challenging. However, methods using catalysts such as silver carbonate (Ag₂CO₃) in the presence of acetic acid have been shown to be effective for the selective mono-protodecarboxylation of some aromatic dicarboxylic acids. organic-chemistry.org The complete decarboxylation of both carboxyl groups would likely require more forcing conditions. The stability of the resulting carbanion at the C4 and C6 positions, influenced by the methyl group at C5 and the ring nitrogens, will dictate the reaction's favorability. Computational studies on similar pyrimidine carboxylic acids suggest that decarboxylation often proceeds through direct elimination of CO₂, sometimes with the assistance of solvent molecules like water. nih.gov

The relative rates of decarboxylation can vary significantly depending on the specific pyrimidine derivative. For instance, the uncatalyzed decarboxylation of 6-carboxyUMP (orotic acid) is extremely slow, whereas 5-carboxyuracil and 5-carboxycytosine decarboxylate many orders of magnitude faster. nih.gov This highlights the profound influence of the substituent pattern on the pyrimidine ring on the rate of this transformation.

Beyond esterification, amidation, and decarboxylation, the carboxylic acid moieties of this compound can undergo other characteristic chemical conversions, enabling the synthesis of a diverse range of heterocyclic systems.

Reduction to Alcohols: The carboxylic acid groups can be reduced to primary alcohols. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are typically required for this transformation. The resulting diol, 5-methyl-4,6-bis(hydroxymethyl)pyrimidine, serves as a versatile building block for further functionalization.

Conversion to Acyl Halides: Treatment of the dicarboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid groups into highly reactive acyl chlorides. These intermediates are not typically isolated but are used in situ to react with a wide range of nucleophiles to form esters, amides, and other derivatives under mild conditions.

Synthesis of Fused Heterocycles: The dicarboxylic acid and its derivatives are valuable precursors for the synthesis of fused pyrimidine systems. nih.govresearchgate.netderpharmachemica.com For example, condensation of the corresponding diester with hydrazine (B178648) can lead to the formation of pyrimido[4,5-d]pyridazines. Similarly, reactions with other bifunctional nucleophiles can be employed to construct a variety of fused heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their diverse biological activities. researchgate.netderpharmachemica.com The reactivity of the pyrimidine ring itself, being electron-deficient, facilitates nucleophilic aromatic substitution reactions, particularly at the 2-, 4-, and 6-positions if a suitable leaving group is present. wikipedia.orgbhu.ac.in

The following table provides a summary of these additional transformations.

| Starting Material | Reagent(s) | Product Type |

| Dicarboxylic Acid | LiAlH₄ or BH₃ | Diol |

| Dicarboxylic Acid | SOCl₂ or (COCl)₂ | Di-acyl chloride |

| Di-ester | Hydrazine (H₂NNH₂) | Fused Pyrimidine (Pyrimido[4,5-d]pyridazine) |

| Di-ester | 1,2-Diamines | Fused Pyrimidine (e.g., Pyrimido[4,5-b] nih.govorganic-chemistry.orgdiazepine) |

These transformations underscore the utility of this compound as a versatile scaffold in synthetic organic chemistry for the elaboration of complex molecular architectures.

Coordination Chemistry of 5 Methylpyrimidine 4,6 Dicarboxylic Acid As a Multifunctional Ligand

Ligand Design Principles and Coordination Modes of Pyrimidine-Dicarboxylates

The coordination behavior of 5-methylpyrimidine-4,6-dicarboxylate is dictated by the interplay of its constituent functional groups: the pyrimidine (B1678525) ring with its two nitrogen atoms and the two carboxylate groups. These features allow for a rich and varied coordination chemistry.

The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. unacademy.com In the case of 5-methylpyrimidine-4,6-dicarboxylate, the potential donor atoms are the two nitrogen atoms of the pyrimidine ring and the four oxygen atoms of the two carboxylate groups. This allows the ligand to be polydentate, meaning it can bind to a metal center through multiple sites. unacademy.com

The arrangement of the donor atoms in 5-methylpyrimidine-4,6-dicarboxylate facilitates chelation, a process where a multidentate ligand binds to a single central metal atom to form a ring-like structure known as a chelate. unacademy.comyoutube.com The close proximity of a pyrimidine nitrogen and a carboxylate oxygen allows for the formation of stable five-membered chelate rings with a metal ion. This chelate effect, where the formation of such rings enhances the stability of the complex, is a crucial aspect of its coordination chemistry. unacademy.com For instance, in manganese(II) coordination polymers, the pyrimidine-4,6-dicarboxylate (pmdc) moiety has been observed to adopt a pentadentate coordination mode. researchgate.net

Table 1: Potential Donor Atoms and Chelation in 5-Methylpyrimidine-4,6-dicarboxylate

| Donor Atom Type | Number of Donor Atoms | Potential for Chelation |

| Pyrimidine Nitrogen | 2 | Yes, in conjunction with carboxylate oxygen |

| Carboxylate Oxygen | 4 | Yes, in conjunction with pyrimidine nitrogen |

The presence of two nitrogen atoms in the pyrimidine ring significantly influences the coordination geometry of the resulting metal complexes. These nitrogen atoms, being part of an aromatic system, are π-deficient, which affects their basicity and coordination strength compared to pyridine (B92270). wikipedia.org The successive incorporation of nitrogen atoms into an aromatic ring generally decreases the tendency of the pyridinic nitrogen to act as a hydrogen-bond acceptor, a principle that can be extended to its coordination as a Lewis base to a metal center. nih.gov

The carboxylate groups, on the other hand, are versatile coordinating agents that can adopt various binding modes, including monodentate, bidentate chelating, and bidentate bridging. This flexibility, combined with the directional influence of the pyrimidine nitrogens, allows for the formation of coordination polymers with diverse dimensionalities, from 1D chains to 3D frameworks. researchgate.net The interplay between the N-donor from the pyrimidine ring and the O-donors from the carboxylate groups is pivotal in dictating the final structure of the metal complex. The position of the nitrogen atoms within the heterocyclic ring can significantly impact the topology and dimensionality of the resulting supramolecular aggregates. nih.gov

5-Methylpyrimidine-4,6-dicarboxylate can exhibit both bridging and chelating coordination modes, often simultaneously in the same structure.

Chelating Mode: As mentioned, the ligand can chelate a single metal ion through one of the pyrimidine nitrogen atoms and an adjacent carboxylate group. This mode of coordination contributes to the thermodynamic stability of the complex.

Bridging Mode: The ligand can bridge two or more metal centers in several ways. The two carboxylate groups can each bind to different metal ions, or a single carboxylate group can bridge two metal ions. Furthermore, the two pyrimidine nitrogen atoms can also coordinate to different metal centers. This bridging capability is fundamental to the formation of extended structures like MOFs. For example, in a lead(II) MOF, the pyrimidine-4,6-dicarboxylate ligand exhibits a high degree of connectivity, linking multiple metal centers to form a 3D network. mdpi.comehu.es In some manganese(II) complexes, the pmdc ligand acts as a bridging ligand, leading to structures ranging from 1D chains to 3D porous networks. researchgate.net

Table 2: Common Coordination Modes of Pyrimidine-Dicarboxylate Ligands

| Coordination Mode | Description | Role in Structure Formation |

| Chelating | Binding to a single metal ion via a nitrogen and an oxygen atom. | Enhances complex stability. |

| Bridging | Connecting two or more metal ions. | Essential for the formation of extended 1D, 2D, or 3D structures. |

Metal-Organic Frameworks (MOFs) Constructed with 5-Methylpyrimidine-4,6-dicarboxylate

The multifunctional nature of 5-methylpyrimidine-4,6-dicarboxylate makes it an excellent candidate for the construction of MOFs. These materials are crystalline coordination polymers with porous structures, which have potential applications in gas storage, separation, and catalysis. nih.govresearchgate.net

The synthesis of MOFs using pyrimidine-dicarboxylate ligands can be achieved through various methods, with solvothermal and solvent-free approaches being prominent.

Solvothermal Synthesis: This is a common method for MOF synthesis where the reaction is carried out in a sealed vessel at elevated temperatures and pressures. jchemrev.comresearchgate.net The choice of solvent can influence the resulting crystal structure and morphology of the MOF. For instance, the synthesis of MOF-5, a well-known metal-organic framework, is often performed solvothermally in solvents like dimethylformamide (DMF). jchemrev.comresearchgate.net Reaction parameters such as temperature, pH, and reactant concentrations are crucial in directing the crystallization process. jchemrev.com

Solvent-Free Synthesis: This approach is gaining traction as a more environmentally friendly alternative to solvothermal methods. nih.gov In a solvent-free synthesis of a lead(II) MOF with pyrimidine-4,6-dicarboxylic acid, the reactants were ground together and heated in a sealed vessel. mdpi.com This method not only reduces solvent waste but can also lead to the formation of novel structures that may not be accessible through solution-based methods. mdpi.com

Table 3: Comparison of Synthetic Strategies for Pyrimidine-Dicarboxylate-Based MOFs

| Synthetic Strategy | Description | Advantages |

| Solvothermal | Crystallization from a solvent at elevated temperature and pressure. | Good control over crystal size and morphology. jchemrev.com |

| Solvent-Free | Reaction of solid reactants at elevated temperature. mdpi.com | Environmentally friendly, potential for novel structures. mdpi.comnih.gov |

The structures of MOFs are typically determined using single-crystal X-ray diffraction. This technique provides precise information about the atomic positions, bond lengths, and bond angles within the crystal lattice. The resulting structural data allows for a detailed understanding of the coordination environment of the metal ions and the binding modes of the ligand.

Topological analysis is a powerful tool used to simplify and classify the complex structures of MOFs. nih.gov In this approach, the metal clusters (nodes) and the organic linkers are represented as points and lines, respectively, to reveal the underlying network topology. berkeley.edu For example, a 3D MOF constructed from lead(II) and pyrimidine-4,6-dicarboxylate was found to have an unprecedented topology with the point symbol (4·6²)₆(4³)₂(4⁵·6¹⁰)₃(4⁵·6⁸·8²)₆(4⁶·6⁹)₆(6¹²·8³) mdpi.comehu.es. This kind of detailed topological information is crucial for understanding the structure-property relationships in MOFs and for the rational design of new materials with desired functionalities. nih.govberkeley.edu

Framework Architectures: 1D, 2D, and 3D Connectivity in MOFs

The dimensionality of MOFs constructed from pyrimidine-dicarboxylate based ligands is highly dependent on the coordination preferences of the metal ion and the reaction conditions. This versatility allows for the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks.

For instance, the parent ligand, pyrimidine-4,6-dicarboxylate (pmdc), has been shown to form a variety of structures with manganese(II). Depending on the synthetic conditions, such as temperature and solvent, the resulting materials can range from 1D chains to 2D layers and even a 3D porous network. mdpi.com In one case, a 1D chain structure of ([Mn(mu-pmdc)(H₂O)₃]·2H₂O)n was obtained. mdpi.com By modifying the reaction parameters, a 2D layered structure of ([Mn(mu₃-pmdc)(H₂O)]·H₂O)n and a 3D porous network of ([Mn(pmdc)]·2H₂O)n were also synthesized. mdpi.com

Furthermore, a highly condensed 3D framework with the formula {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}n has been successfully synthesized using a solvent-free procedure with lead(II) nitrate. mdpi.com This complex structure showcases the ligand's ability to coordinate to multiple metal centers, leading to a robust and intricate network. mdpi.com The introduction of a methyl group in 5-methylpyrimidine-4,6-dicarboxylic acid is expected to influence these architectures through steric hindrance and electronic effects, potentially leading to novel topologies and dimensionalities.

Table 1: Examples of Framework Architectures with Pyrimidine-4,6-dicarboxylate

| Compound Formula | Metal Ion | Dimensionality | Reference |

| ([Mn(mu-pmdc)(H₂O)₃]·2H₂O)n | Mn(II) | 1D | mdpi.com |

| ([Mn(mu₃-pmdc)(H₂O)]·H₂O)n | Mn(II) | 2D | mdpi.com |

| ([Mn(pmdc)]·2H₂O)n | Mn(II) | 3D | mdpi.com |

| {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}n | Pb(II) | 3D | mdpi.com |

Interpenetration Phenomena in MOF Structures

Interpenetration is a common phenomenon in MOFs where two or more independent frameworks grow through each other without being covalently bonded. This can significantly impact the porosity and stability of the material. While specific examples of interpenetration involving this compound are not yet prevalent in the literature, the potential for such phenomena exists, particularly in the formation of porous 3D networks.

In related systems, interpenetration is often observed. For example, a 3D framework constructed from Ag(I), 2-amino-4-methylpyrimidine, and isophthalic acid displays a structure built through the parallel interpenetration of 2D corrugated nets. nih.gov The likelihood of interpenetration in MOFs based on this compound would depend on factors such as the size and shape of the pores formed, the length of the ligand, and the coordination geometry of the metal ion. The methyl group on the pyrimidine ring could play a role in either promoting or hindering interpenetration by influencing the packing of the frameworks.

Coordination Polymers (CPs) Utilizing this compound

Hydrothermal and Self-Assembly Methods for Coordination Polymer Formation

Hydrothermal and solvothermal synthesis are widely employed techniques for the preparation of coordination polymers. researchgate.net These methods involve the reaction of metal salts and organic ligands in a sealed vessel at elevated temperatures and pressures. Such conditions facilitate the crystallization of novel framework structures that may not be accessible at ambient conditions. For instance, a series of manganese(II) coordination polymers with pyrimidine-4,6-dicarboxylate were prepared under varying hydrothermal conditions, leading to structures of different dimensionalities. mdpi.com Similarly, a solvent-free mechanochemical-thermal method has been used to synthesize a 3D lead(II) MOF, demonstrating an alternative, environmentally friendly approach. mdpi.com

Self-assembly is the spontaneous organization of individual components into ordered structures and is a fundamental principle in the formation of coordination polymers. The final structure is dictated by the interplay of various factors including the coordination preferences of the metal ion, the geometry of the ligand, and non-covalent interactions such as hydrogen bonding and π-π stacking. researchgate.net The programmability of these interactions allows for a degree of control over the resulting architecture.

Diverse Structural Motifs and Dimensionalities in Coordination Polymers

The coordination of this compound with various metal ions is expected to yield a rich variety of structural motifs and dimensionalities. The parent ligand, pyrimidine-4,6-dicarboxylate, has been shown to produce 1D chains, 2D layers, and 3D frameworks with manganese(II), highlighting its structural versatility. mdpi.com In these structures, the ligand adopts different coordination modes, bridging multiple metal centers to extend the network in one, two, or three dimensions.

The dimensionality of the resulting coordination polymer is often influenced by the synthetic conditions. For example, thermally induced transformations have been observed in metal-pyrimidine-4,6-dicarboxylate polymers, where a 1D chain structure can be converted into a 2D layered structure upon dehydration. rsc.org This demonstrates that external stimuli can be used to control the dimensionality and properties of these materials.

Table 2: Structural Diversity in Manganese(II) Pyrimidine-4,6-dicarboxylates

| Compound | Dimensionality | Key Structural Feature | Reference |

| ([Mn(mu-pmdc)(H₂O)₃]·2H₂O)n | 1D | Chains | mdpi.com |

| ([Mn₂(mu-pmdc)₂(H₂O)₅]·2H₂O)n | 1D | Chains | mdpi.com |

| ([Mn(mu₃-pmdc)(H₂O)]·H₂O)n | 2D | Layers | mdpi.com |

| ([Mn(pmdc)]·2H₂O)n | 3D | Porous Network | mdpi.com |

Impact of Co-ligands on Coordination Polymer Structural Diversity

While specific studies on the effect of co-ligands with this compound are limited, research on other dicarboxylic acid systems provides valuable insights. For example, in a series of Co(II)-based coordination polymers, the use of different N-donor auxiliary ligands such as 1,10-phenanthroline (B135089) and (E)-1,2-di(pyridin-4-yl)diazene with a symmetrical tetracarboxylate ligand resulted in frameworks with different dimensionalities and topologies, including 1D chains and 3D frameworks. rsc.org Similarly, the structures of Ag(I) coordination complexes were significantly influenced by the steric and electronic effects of methyl groups on aminopyrimidyl co-ligands in conjunction with various dicarboxylates. nih.gov It is therefore reasonable to expect that the use of co-ligands in conjunction with this compound would provide a route to a wide range of new coordination polymers with tailored structures and properties.

Supramolecular Assembly and Crystal Engineering of 5 Methylpyrimidine 4,6 Dicarboxylic Acid Systems

Exploration of Non-Covalent Interactions in Solid-State Structures

Hydrogen Bonding Networks: O-H…O, N-H…O, C-H…O Interactions

Hydrogen bonds are the primary directional forces in the crystal engineering of carboxylic acids and nitrogen-containing heterocycles. It is anticipated that 5-Methylpyrimidine-4,6-dicarboxylic acid would form robust hydrogen bonds. Typically, carboxylic acids form strong O-H…O hydrogen-bonded dimers. Furthermore, the presence of the pyrimidine (B1678525) ring introduces the possibility of strong O-H…N interactions between the carboxylic acid and the basic nitrogen atoms of the ring. Weaker C-H…O interactions involving the methyl group or the pyrimidine ring's C-H donors and carbonyl oxygen acceptors would also be expected to play a role in stabilizing the three-dimensional crystal packing. A detailed analysis of these networks, including bond distances and angles, requires crystallographic data which is not currently available.

π-Stacking Interactions and Aromatic Stacking Motifs in Supramolecular Dimers

The pyrimidine ring in this compound is an aromatic system capable of engaging in π-stacking interactions. These interactions, arising from the overlap of π-orbitals between adjacent rings, are crucial for the stabilization of many crystal structures containing aromatic moieties. The specific geometry of these interactions (e.g., face-to-face, offset) and the centroid-to-centroid distances would define the nature of the stacking motifs. Studies on related pyrimidine and pyridine (B92270) derivatives show that π-stacking often plays a significant role in their solid-state assembly, but experimental confirmation for the title compound is absent. tandfonline.commdpi.com

Unconventional Supramolecular Synthons in Pyrimidine-Dicarboxylate Adducts

Beyond the common hydrogen bonds and π-stacking, other weaker, unconventional interactions can be influential in directing crystal packing. These can include interactions like C-H…π, lone pair…π, and halogen bonds (if applicable co-formers were used). The interplay between the methyl group and the dicarboxylate functions on the pyrimidine scaffold could potentially lead to unique synthons. However, without experimental structures of adducts involving this compound, the presence and nature of such unconventional synthons remain hypothetical.

Design and Characterization of Co-crystals and Salts Involving this compound

Co-crystallization is a powerful technique to modify the physicochemical properties of a compound. The acidic nature of the carboxylic acid groups and the basic sites on the pyrimidine ring make this compound a prime candidate for forming multi-component co-crystals or salts with other molecules (co-formers).

Proton Transfer Phenomena in Acid-Base Adducts

When this compound is combined with a basic co-former, a proton may be transferred from the carboxylic acid to the base, forming a salt. Alternatively, the components may remain neutral and form a co-crystal. The outcome is often predicted by the difference in pKa values between the acid and the base (the ΔpKa rule). rsc.org A ΔpKa value greater than 3 typically favors salt formation, while a value less than 0 favors a co-crystal. The intermediate range can result in either form. rsc.org Investigating this phenomenon for this compound would require reacting it with a series of bases and characterizing the solid products, for which no studies have been published.

Recurrent Supramolecular Synthons and Their Hierarchical Organization

In crystal engineering, a primary goal is the identification and utilization of robust and transferable supramolecular synthons—structural units formed by predictable non-covalent interactions. For pyrimidine-carboxylic acid systems, common synthons include the acid-pyridine O-H…N heterosynthon and the acid-acid O-H…O homosynthon. researchgate.netnih.gov The reliability of these synthons allows for a degree of predictability in designing new crystal structures. Analysis of a family of co-crystals or salts of this compound would be necessary to identify which synthons are recurrent and how they organize hierarchically to build the final supramolecular architecture. This research has yet to be performed.

Crystal Packing Efficiency and Void Analysis in Supramolecular Architectures

The efficiency of crystal packing is often quantified by the Kitaigorodskii packing index (CK), which is the ratio of the volume occupied by the molecules in the unit cell to the total volume of the unit cell. In the absence of specific experimental data for this compound, we can consider the general trends observed in similar organic molecules. For instance, a study on pyridine-2,6-dicarboxylic acid, a related compound, reported a calculated packing index of 72.3% when co-crystallized with a water molecule. nih.gov This value is typical for many organic crystals, which generally exhibit packing indices in the range of 0.65 to 0.77. The efficiency of packing is a result of the molecules arranging to maximize attractive intermolecular forces, such as hydrogen bonding and π-π stacking, while minimizing repulsive interactions.

The analysis of voids, or the unoccupied space within a crystal lattice, is equally important. These voids can influence a crystal's properties, including its ability to host guest molecules and its mechanical response to stress. acs.org The volume of voids can be calculated using various computational methods, such as by assuming spherically symmetric atoms and summing their electron densities. uni.lu In a study of pyridine-2,6-dicarboxamide derivatives, the percentage of void volumes was found to range from 7.78% to 11.96%. nih.gov It was noted that the presence of solvent molecules within the crystal lattice did not necessarily influence the void volumes significantly, as the packing modes were the primary determinant. nih.gov For example, in some solvated crystals, the molecules were found to be packed in crosswise stacks or parallel layers. nih.gov

The nature and volume of voids are critical in the context of designing porous materials like metal-organic frameworks (MOFs), where this compound is known to be used as a ligand. In such structures, the voids form channels or cavities that can be utilized for gas storage, separation, and catalysis. For instance, a manganese(II) coordination polymer incorporating the pyrimidine-4,6-dicarboxylate ligand was found to possess permanent porosity, as demonstrated by gas sorption experiments. This indicates the presence of accessible voids within the framework.

The table below illustrates typical void volume percentages found in the crystal structures of some related dicarboxylic acid and pyrimidine derivatives, providing a general context for what might be expected in similar supramolecular architectures.

| Compound Class | Example Compound | Void Volume (%) | Reference |

| Dicarboxylic Acid Ionic Liquid | [TMG][Glu] | Not specified | acs.org |

| Pyridine-dicarboxamide | Compound 3 (solvate) | 7.78 | nih.gov |

| Pyridine-dicarboxamide | Compound 4 (non-solvate) | 9.14 | nih.gov |

| Pyridine-dicarboxamide | Compound 16 (solvate) | 11.96 | nih.gov |

Note: Data for this compound is not available in the cited literature. The table represents examples from related compound classes to illustrate the concept.

Computational and Theoretical Investigations of 5 Methylpyrimidine 4,6 Dicarboxylic Acid and Its Assemblies

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Computational chemistry provides profound insights into the molecular structure and reactivity of compounds through theoretical calculations. cuny.edunih.gov Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. nih.gov For heterocyclic compounds like pyrimidine (B1678525) derivatives, DFT calculations are instrumental in understanding their chemical nature, stability, and potential biological activity. nih.gov Methods such as the B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311G++(d,p) are commonly employed to optimize molecular geometries and predict various electronic properties. nih.govmdpi.comelectrochemsci.org

DFT studies on related pyridine (B92270) dicarboxylic acids have shown that the arrangement of substituents dictates the molecular and electronic properties. electrochemsci.org For 5-Methylpyrimidine-4,6-dicarboxylic acid, the presence of two carboxylic acid groups at positions 4 and 6, flanking a methyl group at position 5, establishes a complex electronic environment. The carboxylic acid groups enhance the electrophilic character of the pyrimidine ring, while the methyl group acts as a weak electron-donating group. This substitution pattern influences the molecule's acidity, reactivity, and potential for intermolecular interactions. nih.gov Theoretical calculations on pyrimidine derivatives are crucial for estimating properties like pKa, which determines the species that will prevail under different pH conditions. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comyoutube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, governing the molecule's electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com In contrast, a small energy gap indicates that the molecule is more polarizable and reactive. researchgate.net

For pyrimidine derivatives, the HOMO is often distributed over the π-system of the ring and electron-donating groups, while the LUMO is typically localized on the electron-deficient ring and electron-withdrawing substituents. researchgate.netrsc.org In this compound, the HOMO is expected to have significant contributions from the pyrimidine ring and the methyl group, whereas the LUMO would be centered on the ring and the dicarboxylic acid moieties. The precise energies and gap are determined by the specific molecular geometry and substitution pattern.

| Parameter | Typical Calculated Value (eV) for Pyrimidine Derivatives | Significance |

|---|---|---|

| EHOMO | -6.0 to -7.5 | Indicates electron-donating ability (Nucleophilicity) |

| ELUMO | -1.5 to -3.0 | Indicates electron-accepting ability (Electrophilicity) |

| ΔE (HOMO-LUMO Gap) | ~3.0 to ~5.5 | Predicts chemical reactivity and kinetic stability |

Note: The values presented are representative ranges based on DFT calculations for various pyrimidine derivatives and are intended for illustrative purposes. mdpi.comelectrochemsci.orgmdpi.com

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution and charge-related properties of a molecule. researchgate.netlibretexts.org An MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). wuxiapptec.commdpi.com This is invaluable for predicting how molecules will interact with each other, particularly in non-covalent interactions like hydrogen bonding. researchgate.netmdpi.com

The map uses a color spectrum to represent potential values:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. researchgate.net

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net

Green/Yellow: Represent areas with intermediate or near-zero potential. researchgate.net

For this compound, the MEP map would be expected to show:

Negative potential (Red/Yellow): Localized on the electronegative oxygen atoms of the carboxylic acid groups and the nitrogen atoms of the pyrimidine ring. These sites are the primary acceptors for hydrogen bonds. researchgate.net

Positive potential (Blue): Concentrated around the acidic hydrogen atoms of the two carboxylic acid groups, making them strong hydrogen bond donors. wuxiapptec.comresearchgate.net

This distribution of electrostatic potential highlights the molecule's capacity to form extensive hydrogen-bonding networks, which is a key factor in its crystal packing and interactions with other molecules. mdpi.com

Natural Bond Orbital (NBO) analysis provides a chemically intuitive method for studying charge transfer and orbital interactions within a molecule. juniperpublishers.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals. juniperpublishers.comwikipedia.org This analysis is particularly useful for quantifying non-covalent interactions, hyperconjugation, and delocalization effects that contribute to molecular stability. rsc.org

The key aspect of NBO analysis is the examination of interactions between filled "donor" NBOs (e.g., bonding orbitals σ, lone pairs n) and empty "acceptor" NBOs (e.g., antibonding orbitals σ, π). wikipedia.org The stabilization energy (E(2)) associated with these donor-acceptor interactions can be calculated using second-order perturbation theory. A higher E(2) value indicates a stronger interaction.

In this compound, NBO analysis would likely reveal significant intramolecular interactions, such as:

Hyperconjugation: Interactions between the lone pairs of the pyrimidine nitrogen atoms (nN) and the antibonding orbitals of adjacent C-C or C-N bonds (σ*C-C/C-N).

Resonance Effects: Delocalization of π-electrons from the ring (πC=N) to the antibonding π* orbitals of the carbonyl groups in the carboxylic acid substituents (π*C=O), and vice versa.

Intramolecular Hydrogen Bonding: Potential donor-acceptor interactions between the carboxylic acid hydrogen and a nearby nitrogen atom or carbonyl oxygen, which would be reflected in the NBO data. wisc.edu

Computational Analysis of Non-Covalent Interactions and Energy Frameworks

The assembly of molecules in the solid state is governed by a complex network of non-covalent interactions. Computational tools are essential for dissecting and quantifying these interactions, providing insight into crystal packing and the resulting material properties.

Hirshfeld surface (HS) analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal structure. acs.org The Hirshfeld surface is generated by partitioning the crystal's electron density into molecular fragments. acs.org This surface provides a unique three-dimensional picture of the molecule's environment within the crystal.

Several properties are mapped onto the Hirshfeld surface to highlight intermolecular contacts. A key property is the normalized contact distance (dnorm), which uses a red-white-blue color scale:

Red spots: Indicate contacts shorter than the van der Waals radii sum, representing close intermolecular interactions like strong hydrogen bonds.

White areas: Represent contacts approximately equal to the van der Waals radii.

Blue areas: Indicate contacts longer than the van der Waals radii.

For a molecule like this compound, with its multiple hydrogen bond donors (–OH) and acceptors (C=O, ring N), HS analysis is expected to reveal a packing dominated by hydrogen bonding.

| Intermolecular Contact Type | Typical Contribution (%) in Related Heterocycles | Description |

|---|---|---|

| O···H / H···O | 40 - 55% | Represents strong hydrogen bonds involving carboxylic acid groups. |

| H···H | 20 - 35% | Represents van der Waals forces, a significant contributor to packing. |

| C···H / H···C | 5 - 15% | Indicates weaker C–H···π or C–H···O/N interactions. |

| N···H / H···N | 5 - 15% | Represents hydrogen bonds involving the pyrimidine nitrogen atoms. |

Note: The percentage contributions are illustrative, based on published analyses of pyrimidine and carboxylic acid derivatives containing similar functional groups. nih.govnih.gov

Interaction Energy Calculations for Supramolecular Assemblies

The study of supramolecular assemblies involves understanding the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. For pyrimidine carboxylic acids, these interactions are typically dominated by hydrogen bonding.

Interaction energy calculations are critical for quantifying the strength of these non-covalent bonds, which dictate the stability and structure of the resulting supramolecular architectures. In related systems, such as co-crystals of pyrimidine derivatives and carboxylic acids, researchers have utilized computational methods to analyze the hydrogen bonds that form predictable patterns, often referred to as supramolecular synthons. For instance, the formation of heterodimers between carboxylic acid groups and the nitrogen atoms of a pyrimidine ring is a common and robust interaction.

A typical computational approach would involve:

Geometry Optimization: The structures of monomers and their assembled dimers or larger clusters are optimized to find their most stable energetic conformations.

Energy Calculation: Single-point energy calculations are performed on the optimized structures.

Interaction Energy Determination: The interaction energy is calculated by subtracting the energies of the individual, isolated monomers from the total energy of the assembled structure. Basis set superposition error (BSSE) corrections are often applied to improve the accuracy of these calculations.

While detailed interaction energy data for this compound is not available, a hypothetical table of such findings would resemble the following, based on studies of analogous compounds:

Table 1: Hypothetical Interaction Energies for Supramolecular Dimers of this compound This table is illustrative and not based on published data for the specified compound.

| Dimer Configuration | Primary Interaction Type | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Carboxylic Acid Homodimer | O-H···O | -12.5 |

| Acid-Pyrimidine Heterodimer | O-H···N | -9.8 |

| π-π Stacking Dimer | π-π Interaction | -3.2 |

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in telecommunications, optical computing, and frequency conversion. Pyrimidine derivatives are often investigated for their NLO potential due to their π-conjugated systems, which can be modified with electron-donating and electron-withdrawing groups to enhance their NLO response.

Theoretical predictions of NLO properties are typically performed using quantum chemical calculations. Key parameters that are calculated include:

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO activity.

Second Hyperpolarizability (γ): Related to third-order NLO effects.

These calculations are often performed using DFT methods, such as B3LYP, with appropriate basis sets. The results help in understanding the structure-property relationships and in the rational design of new NLO materials. For pyrimidine-based molecules, studies have shown that factors like the extent of π-conjugation and intramolecular charge transfer significantly influence the magnitude of the hyperpolarizability.

Although no specific NLO property predictions for this compound have been published, a summary of such theoretical data would typically be presented as follows:

Table 2: Hypothetical Calculated NLO Properties for this compound This table is illustrative and not based on published data for the specified compound.

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Average Polarizability (α) | 120 |

| Total First Hyperpolarizability (β_tot) | 450 |

| HOMO-LUMO Energy Gap | 4.8 eV |

Advanced Applications of 5 Methylpyrimidine 4,6 Dicarboxylic Acid Based Materials

Catalytic Applications in Organic Transformations

The inherent structural tunability of MOFs and CPs incorporating pyrimidine-dicarboxylates makes them exceptional candidates for heterogeneous catalysis. The well-defined porous structures and the presence of accessible active metal sites are key to their catalytic activity.

Heterogeneous Catalysis via MOF/CP Frameworks Incorporating Pyrimidine-Dicarboxylates

Metal-organic frameworks constructed from pyrimidine-dicarboxylate ligands have emerged as robust and efficient heterogeneous catalysts for a variety of organic reactions. These materials offer significant advantages over traditional homogeneous catalysts, including ease of separation, reusability, and the potential for shape-selective catalysis. nih.gov The Lewis acidic metal nodes and the basic nitrogen sites on the pyrimidine (B1678525) ring can act in concert to facilitate complex organic transformations.

One notable application is in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. While specific studies on 5-methylpyrimidine-4,6-dicarboxylic acid-based catalysts are nascent, analogous pyridine-dicarboxylate MOFs have demonstrated high catalytic activity and selectivity under mild conditions. nih.govrsc.org For instance, MOFs have been shown to effectively catalyze the condensation of benzaldehyde (B42025) with active methylene (B1212753) compounds, achieving high yields and excellent reusability over multiple cycles. nih.govoiccpress.com The porous nature of these frameworks allows for the efficient diffusion of reactants to the active sites and the facile removal of products. acs.org

Another area of interest is the cyanosilylation of aldehydes, a crucial reaction for the synthesis of cyanohydrins, which are valuable synthetic intermediates. MOFs with open metal sites are particularly effective in catalyzing this reaction. The Lewis acidic metal centers can activate the aldehyde, while the porous structure can facilitate the approach of the bulky trimethylsilyl (B98337) cyanide reagent. researchgate.net The catalytic performance of these materials is often influenced by the choice of metal ion and the specific topology of the framework.

The table below summarizes the catalytic performance of analogous pyridine-dicarboxylate MOFs in the Knoevenagel condensation reaction.

| Catalyst | Reaction | Substrates | Yield (%) | Reusability (cycles) |

| Pyridine-2,3-dicarboxylate MOF | Knoevenagel Condensation | Benzaldehyde, Malononitrile | 95-98 | 7 |

| Amino-functionalized MOF | Knoevenagel Condensation | Benzaldehyde, Ethyl Cyanoacetate | >90 | 5 |

Photocatalytic Degradation of Organic Pollutants using Metal-Organic Materials

The increasing concern over water pollution has driven the development of advanced oxidation processes for the degradation of persistent organic pollutants. Metal-organic materials based on pyrimidine-dicarboxylates are promising candidates for photocatalysis due to their ability to absorb light and generate reactive oxygen species. rsc.orgresearchgate.netrsc.org

The photocatalytic activity of these materials stems from the ligand-to-metal charge transfer (LMCT) mechanism. rsc.org Upon irradiation with light of a suitable wavelength, an electron is excited from the organic linker to the metal center, generating an electron-hole pair. These charge carriers can then react with water and oxygen to produce highly reactive hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•−), which are capable of degrading a wide range of organic pollutants. ugm.ac.id

Studies on various MOFs have demonstrated their efficacy in the photocatalytic degradation of dyes such as methylene blue and rhodamine B. rsc.orgugm.ac.idbucea.edu.cnnih.govrsc.orgnih.govresearchgate.net For example, a copper-based MOF showed stable activity for the degradation of methylene blue over four consecutive uses. rsc.org The efficiency of the degradation process can be influenced by factors such as the nature of the metal ion, the structure of the organic linker, and the presence of co-catalysts. The introduction of a second metal into the MOF structure has been shown to enhance photocatalytic activity by improving charge separation and extending the light absorption range. researchgate.net

The following table presents the photocatalytic degradation efficiency of different MOFs for organic dyes.

| Photocatalyst | Pollutant | Degradation Efficiency (%) | Time (min) |

| Cu-based MOF | Methylene Blue | >90 | 180 |

| Zn-based MOF | Methylene Blue | ~87 | 120 |

| Bimetallic M/Fe-MOF | Rhodamine B | 85-92 | 180 |

| Indium-porphyrin MOF | Rhodamine B | 99.07 | 20 |

Separation Science: Gas Adsorption and Selective Sorption

The well-defined and tunable porosity of pyrimidine-dicarboxylate-based MOFs makes them highly attractive for applications in gas storage and separation. Their high surface area and the presence of specific interaction sites allow for the selective adsorption of certain gases over others.

Permanent Porosity and Surface Area Analysis in MOF/CP Systems

A key characteristic of MOFs and CPs for separation applications is their permanent porosity, which arises from the rigid and well-ordered three-dimensional structure. The surface area of these materials is typically characterized using gas adsorption measurements, with nitrogen being the most common adsorbate at 77 K. The Brunauer-Emmett-Teller (BET) and Langmuir models are commonly used to calculate the specific surface area from the adsorption isotherm. nih.govresearchgate.netaiche.orgresearchgate.net

Manganese(II) pyrimidine-4,6-dicarboxylate frameworks have been shown to possess permanent porosity, as confirmed by N2 and CO2 gas sorption data. researchgate.net The synthesis method can significantly influence the crystallinity and, consequently, the adsorption capacity of the final material. nih.govresearchgate.net Solvent-free synthesis routes have been found to produce materials with higher performance compared to conventional solvothermal methods. nih.gov

The table below provides representative surface area data for various MOFs.

| Material | BET Surface Area (m²/g) | Langmuir Surface Area (m²/g) |

| MOF-5 | 580 - 737 | - |

| Fe-BDC MOFs | 670 - 915 | - |

| Y-PTC MOF | 47.75 | - |

CO2 Capture and Gas Separation Efficiencies of Pyrimidine-Dicarboxylate Frameworks

The capture of carbon dioxide (CO2) from flue gas and natural gas streams is a critical technology for mitigating climate change and for natural gas purification. nih.gov MOFs based on pyrimidine-dicarboxylates have shown significant promise for selective CO2 capture due to the presence of nitrogen atoms in the pyrimidine ring, which can act as Lewis basic sites to interact favorably with the acidic CO2 molecule. researchgate.netrsc.orgresearchgate.netrsc.org

Studies on isostructural MOFs with different metal centers (e.g., Cd, Mn, Zn) have revealed that the choice of metal can influence the affinity for CO2. nih.gov Furthermore, the introduction of functional groups, such as amino groups, into the organic linker can enhance CO2 uptake and selectivity. rsc.org An aminopyrimidine-functionalized MOF exhibited exceptionally high CO2 uptake and impressive selectivity for CO2 over methane (B114726) (CH4). rsc.org This high selectivity is crucial for applications such as natural gas sweetening, where CO2 must be removed from a mixture containing predominantly CH4. nih.gov

The following table summarizes the CO2 uptake and selectivity of some pyrimidine-based and other relevant MOFs.

| Adsorbent | CO2 Uptake (mmol/g at 273 K) | CO2/N2 Selectivity (298 K) | CO2/CH4 Selectivity (298 K) |

| Bio-MOF-11 (Co-adeninate) | ~6 | 75:1 | - |

| ZJNU-54 (aminopyrimidine-functionalized) | ~5.4 | - | High |

| Charged Zn-MOF | - | 37 | 96 |

Luminescent and Optical Materials

Lanthanide-based MOFs and CPs constructed from pyrimidine-dicarboxylate ligands are a fascinating class of materials with promising applications in lighting, sensing, and optical devices. mdpi.com The pyrimidine-dicarboxylate ligand can act as an "antenna" that efficiently absorbs UV light and transfers the energy to the lanthanide ion, which then emits light at its characteristic wavelength. researchgate.netmdpi.comresearchgate.net

The luminescence properties of these materials, such as the emission wavelength and quantum yield, can be tuned by changing the lanthanide ion. mdpi.com For example, europium(III)-based MOFs typically exhibit a strong red emission, while terbium(III)-based materials show a characteristic green emission. researchgate.net The quantum yield, which is a measure of the efficiency of the light emission process, can be significantly enhanced by incorporating the lanthanide ion into the rigid MOF structure, which reduces non-radiative decay pathways. mdpi.comugr.esehu.esresearchgate.net A lead(II) MOF with pyrimidine-4,6-dicarboxylate showed a quantum yield that was almost double that of the free ligand. mdpi.com

The table below presents the luminescent properties of some lanthanide-based pyrimidine-dicarboxylate MOFs.

| Compound | Emission Color | Quantum Yield (%) | Lifetime (ms) |

| Eu(III)-MOF | Red | 15 | 0.31 |

| Tb(III)-MOF | Green | 48 | 0.82 |

| Pb(II)-pmdc MOF | Greenish-Blue | 1.7 | 0.072 (at RT) |

Photoluminescence Properties of Metal-Organic Frameworks Derived from Pyrimidine Ligands

No data available in the scientific literature for MOFs based on this compound.

Development of Optical Sensors Based on Coordination Architectures

No data available in the scientific literature for optical sensors based on this compound.

Future Directions and Interdisciplinary Research Opportunities

Tailoring Ligand Architectures of Pyrimidine (B1678525) Dicarboxylic Acids for Enhanced Material Functionality

The rational design of organic ligands is a cornerstone for the development of functional materials such as metal-organic frameworks (MOFs) and coordination polymers. researchgate.netresearchgate.net The inherent structure of 5-methylpyrimidine-4,6-dicarboxylic acid offers a robust platform that can be systematically modified to fine-tune the properties of the resulting materials. Future research will focus on synthetically tailoring this ligand architecture to introduce specific functional groups, thereby programming the material for desired applications.

Strategic functionalization of the pyrimidine core is a key avenue for exploration. While the parent compound features a methyl group at the 5-position, the introduction of other substituents onto the pyrimidine ring can profoundly influence the electronic properties, coordination behavior, and steric environment of the ligand. For instance, incorporating electron-donating groups (e.g., amino, methoxy) or electron-withdrawing groups (e.g., nitro, cyano) can alter the ligand's photoluminescent properties and modulate the magnetic exchange between metal centers in the final framework. nih.gov The synthesis of such derivatives can be achieved through established organic chemistry methodologies, creating a library of ligands from which to build materials with enhanced capabilities. researchgate.netmdpi.com

Furthermore, the concept of "smart" molecules can be applied, where multiple pharmacophoric or functional groups are combined onto the same pyrimidine scaffold. nih.gov This approach could lead to multifunctional materials where, for example, porosity for gas storage is combined with catalytic activity or specific recognition sites for sensing applications.

Table 1: Potential Functional Groups for Tailoring Pyrimidine Dicarboxylic Acid Ligands and Their Predicted Impact on Material Properties

| Functional Group | Position on Pyrimidine Ring | Potential Impact on Material Functionality | Example Application |

|---|---|---|---|

| Amino (-NH₂) | 2-position | Provides a basic site for post-synthetic modification; enhances gas sorption selectivity (e.g., for CO₂); can act as a Lewis base catalyst. | Catalysis, Gas Separation |

| Hydroxyl (-OH) | 2-position | Introduces hydrogen-bonding capabilities, influencing framework stability and host-guest interactions; can serve as a proton conduction pathway. | Proton Conductors, Sensors |

| Thiol (-SH) | 2-position | Offers strong binding sites for heavy metal ions; can be oxidized to form disulfide bridges for dynamic frameworks. | Heavy Metal Sequestration |

| Methoxy (-OCH₃) | 2-position | Modifies electronic properties for tuning luminescence; can influence pore hydrophobicity. nih.gov | Luminescent Materials |

| Halogens (-F, -Cl, -Br) | 2-position | Alters inter- and intramolecular interactions through halogen bonding; fine-tunes electronic properties of the ligand. | Crystal Engineering |

Exploration of Novel Coordination Architectures and Topologies with this compound

The coordination chemistry of pyrimidinecarboxylic acids, while promising, remains relatively underexplored compared to more common linkers like pyridine (B92270) or benzene (B151609) dicarboxylates. researchgate.net This presents a significant opportunity for the discovery of novel coordination architectures and network topologies using this compound. The specific geometry of this ligand—with its two carboxylate groups and two nitrogen atoms—offers multiple potential binding sites, leading to a wide array of possible structures, from simple discrete complexes to intricate three-dimensional frameworks. acs.org

The steric influence of the methyl group at the 5-position is a critical factor that distinguishes this ligand from its unsubstituted counterpart, pyrimidine-4,6-dicarboxylic acid. This methyl group can direct the self-assembly process, potentially hindering certain coordination modes while favoring others, and may lead to the formation of unique, non-interpenetrated structures with accessible pores. Research has shown that even subtle changes in ligand geometry or synthesis conditions (such as temperature, pH, and solvent system) can dramatically alter the final structure, yielding anything from one-dimensional chains and two-dimensional layers to complex 3D porous networks. researchgate.netrsc.org

Future work will involve systematically reacting this compound with a wide range of metal ions, including transition metals, lanthanides, and main group elements. researchgate.netrsc.org This exploration is likely to yield materials with unprecedented topologies, expanding the structural diversity of known MOFs and coordination polymers. mdpi.comnih.gov The discovery of novel topologies is not merely an academic exercise; new network structures can give rise to unique material properties, such as unconventional gas adsorption behavior, auxetic properties, or novel magnetic phenomena. researchgate.netnih.gov

Table 2: Observed Dimensionality and Topologies in Coordination Polymers Formed with Analogous Dicarboxylate Ligands

| Metal Ion | Analogous Ligand | Dimensionality | Observed Topology/Structural Feature | Reference |

|---|---|---|---|---|

| Manganese(II) | Pyrimidine-4,6-dicarboxylate | 1D, 2D, 3D | Chains, layers, and porous networks depending on synthesis conditions. | researchgate.net |

| Lead(II) | Pyrimidine-4,6-dicarboxylate | 3D | Highly condensed framework with an unprecedented topology. | mdpi.com |

| Lanthanides(III) | Pyrimidine-4,6-dicarboxylate | 3D | Framework based on triangular shaped motifs or centrosymmetric dimers. | rsc.org |

| Cobalt(II) | Pyridine-3,5-dicarboxylic acid | 2D | Layered polymeric structure. | rsc.org |

| Zinc(II) | Pyridine-3,5-dicarboxylic acid | 0D, 2D, 3D | Binuclear complex, 2D polymers, and 3D coordination polymers. | rsc.org |

| Thorium(IV) | Pyridinedicarboxylic acids | - | Bidentate coordination through a carboxylate group and the pyridine ring. | acs.org |

Integration of this compound in Hybrid Materials for Synergistic Effects

The creation of hybrid or composite materials, where MOFs are integrated with other functional components, represents a powerful strategy to develop advanced materials with synergistic properties that surpass those of the individual constituents. researchgate.netmdpi.com Frameworks built from this compound can serve as ideal platforms for constructing such hybrids, owing to their tunable porosity and chemically addressable structure.

Several methodologies can be employed to create these hybrid systems. mdpi.com One approach is the encapsulation of guest species, such as metallic nanoparticles (e.g., Ag, Au, Pt), quantum dots, or polyoxometalates, within the pores of the MOF. nih.govrsc.org In this "ship-in-a-bottle" synthesis, the MOF acts as a protective host, preventing the aggregation of the nanoparticles while allowing small substrate molecules to access their catalytically active surfaces. For example, embedding silver nanoparticles within an indium-based MOF derived from a pyrimidine-functionalized ligand resulted in a composite material with enhanced sorption capacity and catalytic activity. nih.govrsc.org

Another promising direction is the formation of composites with carbon-based materials like graphene oxide or carbon nanotubes. mdpi.com By growing the this compound-based MOF onto sheets of graphene oxide, it is possible to create a hybrid with improved electrical conductivity and mechanical stability, suitable for applications in energy storage or electrocatalysis. mdpi.comresearchgate.net Furthermore, post-synthetic modification can be used to covalently attach polymers or other organic molecules to the MOF surface or internal linkers, creating core-shell structures with tailored surface properties for applications like targeted drug delivery or selective separations. mdpi.com

Table 3: Potential Hybrid Materials Incorporating this compound-Based MOFs

| Hybrid System Type | Guest/Secondary Component | Fabrication Method | Potential Synergistic Effect | Target Application |

|---|---|---|---|---|

| Guest@MOF | Metal Nanoparticles (Ag, Pd, Pt) | In situ reduction / Encapsulation | Combines MOF selectivity with nanoparticle catalytic activity; prevents nanoparticle aggregation. | Heterogeneous Catalysis |

| MOF/Carbon Composite | Graphene Oxide (GO) / CNTs | In situ growth / Covalent tethering | Enhanced electrical conductivity, mechanical stability, and thermal stability. | Supercapacitors, Sensors |

| MOF-Polymer Hybrid | Polyethylene glycol (PEG), Chitosan | Post-synthetic surface modification | Improved biocompatibility, controlled release profiles, enhanced processability. | Drug Delivery, Membranes |

| MOF@MOF | A secondary MOF layer | Epitaxial growth | Creates hierarchical porosity for cascade reactions or complex separations. | Tandem Catalysis, Separations |

| Enzyme@MOF | Biomolecules (e.g., enzymes) | Biomimetic mineralization | Protects enzyme from harsh environments while retaining biological activity. | Biocatalysis, Biosensors |

Advanced Spectroscopic and Diffraction Techniques for Structure-Property Correlation in these Systems

A deep understanding of the relationship between a material's atomic-level structure and its macroscopic properties is fundamental to materials science. researchgate.netrsc.org For systems based on this compound, a combination of advanced spectroscopic and diffraction techniques will be essential to elucidate these critical correlations.

Single-crystal X-ray diffraction (SCXRD) remains the definitive method for determining the precise three-dimensional structure of crystalline coordination polymers and MOFs. nih.gov It provides invaluable data on bond lengths, bond angles, coordination environments of metal centers, network topology, and pore geometry. nih.gov For materials that cannot be grown as single crystals, Powder X-ray diffraction (PXRD) is used to confirm phase purity and can be combined with computational modeling for structure solution. Furthermore, in-situ diffraction techniques, such as variable-temperature thermodiffractometry, allow for the real-time observation of structural transformations, framework breathing effects, or decomposition pathways. mdpi.com

Spectroscopic techniques provide complementary information about the material's chemical composition, electronic structure, and dynamic behavior. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the ligand structure and can be applied in the solid state to probe the local environment of specific atoms within the framework. researchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups and confirm the coordination of the carboxylate groups to the metal centers. researchgate.net

UV-Vis and Photoluminescence (PL) spectroscopy are crucial for characterizing the optical properties of the materials, investigating ligand-centered and metal-to-ligand charge transfer transitions, and quantifying luminescent quantum yields. rsc.orgmdpi.com

X-ray Photoelectron Spectroscopy (XPS) can be employed to determine the oxidation states of the metal ions within the framework, which is particularly important for redox-active or mixed-valence systems. nih.govacs.org

By integrating the data from these diverse techniques, researchers can build a comprehensive picture of how the coordination of this compound to metal ions dictates the resulting material's properties, such as its magnetic behavior, luminescence, or catalytic activity. researchgate.netrsc.org

Computational-Experimental Feedback Loops for Rational Design of Novel Pyrimidine-Based Materials

The traditional Edisonian approach to materials discovery, relying on trial-and-error, is often time-consuming and inefficient. The rational design of functional materials, guided by computational chemistry, offers a more targeted and accelerated pathway. researchgate.netnih.gov For pyrimidine-based systems, establishing a robust computational-experimental feedback loop will be a key driver of future innovation.

Computational modeling , particularly using Density Functional Theory (DFT) , can provide profound insights into the structural and electronic properties of materials before they are ever synthesized in the lab. ijcce.ac.irdergipark.org.tr DFT calculations can be used to:

Predict the optimized geometry of the this compound ligand and its derivatives.

Calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding optical and electronic behavior. researchgate.netijcce.ac.ir

Model the interaction energies between the ligand and various metal ions to predict which coordination modes are most favorable.

Simulate the assembly of entire frameworks to predict potential crystal structures and network topologies.

Investigate the adsorption mechanism of small molecules within the pores of a hypothetical MOF to screen for promising gas storage or separation materials. dergipark.org.tr